(Z)-4-chloro-N-(4-fluorobenzylidene)aniline oxide
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Overview
Description
(Z)-4-chloro-N-(4-fluorobenzylidene)aniline oxide is an organic compound that features a chlorinated aniline group and a fluorinated benzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-chloro-N-(4-fluorobenzylidene)aniline oxide typically involves the reaction of 4-chloroaniline with 4-fluorobenzaldehyde under specific conditions to form the corresponding Schiff base, which is then oxidized to produce the desired aniline oxide. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the formation of the Schiff base .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
(Z)-4-chloro-N-(4-fluorobenzylidene)aniline oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex oxides.
Reduction: Reduction reactions can convert the aniline oxide back to the corresponding aniline.
Substitution: Halogen substitution reactions can occur, where the chlorine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine or iodine. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more complex oxides, while reduction can regenerate the original aniline. Substitution reactions can produce a variety of halogenated derivatives .
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-chloro-N-(4-fluorobenzylidene)aniline oxide is used as a reagent in organic synthesis, particularly in the formation of Schiff bases and other nitrogen-containing compounds .
Biology
Medicine
In medicine, this compound may be explored for its potential therapeutic properties, including its ability to interact with specific biological targets .
Industry
Industrially, the compound can be used in the production of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism by which (Z)-4-chloro-N-(4-fluorobenzylidene)aniline oxide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form stable complexes with these targets, thereby modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, and altering cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(4-fluorobenzylidene)aniline: Similar structure but lacks the oxide group.
4-fluoro-N-(4-fluorobenzylidene)aniline: Contains two fluorine atoms instead of one chlorine and one fluorine.
4-chloro-N-(4-chlorobenzylidene)aniline: Contains two chlorine atoms instead of one chlorine and one fluorine.
Uniqueness
(Z)-4-chloro-N-(4-fluorobenzylidene)aniline oxide is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric properties. These features make it a valuable compound for studying structure-activity relationships and developing new chemical entities with specific biological or industrial applications .
Properties
IUPAC Name |
N-(4-chlorophenyl)-1-(4-fluorophenyl)methanimine oxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO/c14-11-3-7-13(8-4-11)16(17)9-10-1-5-12(15)6-2-10/h1-9H/b16-9- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFRFKGHIGSDJE-SXGWCWSVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=[N+](C2=CC=C(C=C2)Cl)[O-])F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=[N+](/C2=CC=C(C=C2)Cl)\[O-])F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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